molecular formula C11H18O6 B1595767 Trimethyl pentane-1,3,5-tricarboxylate CAS No. 5464-63-1

Trimethyl pentane-1,3,5-tricarboxylate

Cat. No.: B1595767
CAS No.: 5464-63-1
M. Wt: 246.26 g/mol
InChI Key: BAWAMGSZOXWVIB-UHFFFAOYSA-N
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Description

Trimethyl pentane-1,3,5-tricarboxylate is an organic compound with the molecular formula C11H18O6 It is a derivative of pentane-1,3,5-tricarboxylic acid, where the carboxyl groups are esterified with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl pentane-1,3,5-tricarboxylate can be synthesized through the esterification of pentane-1,3,5-tricarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The general reaction is as follows:

C5H8(CO2H)3+3CH3OHC5H8(CO2CH3)3+3H2O\text{C5H8(CO2H)3} + 3\text{CH3OH} \rightarrow \text{C5H8(CO2CH3)3} + 3\text{H2O} C5H8(CO2H)3+3CH3OH→C5H8(CO2CH3)3+3H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl pentane-1,3,5-tricarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.

    Transesterification: The ester groups can be exchanged with other alcohols in the presence of a suitable catalyst.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: Pentane-1,3,5-tricarboxylic acid and methanol.

    Transesterification: New esters depending on the alcohol used.

    Reduction: Pentane-1,3,5-triol and methanol.

Scientific Research Applications

Trimethyl pentane-1,3,5-tricarboxylate has several scientific research applications:

    Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and other supramolecular structures.

    Organic Synthesis: Serves as a precursor for the synthesis of various organic compounds.

    Catalysis: Employed in the preparation of catalysts for organic reactions.

    Pharmaceuticals: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Mechanism of Action

The mechanism of action of trimethyl pentane-1,3,5-tricarboxylate in its applications is primarily based on its ability to form stable ester linkages and participate in various chemical reactions. In materials science, its ester groups can interact with metal ions to form stable coordination complexes, which are essential for the formation of MOFs. In organic synthesis, its ester groups can be selectively modified to introduce different functional groups, enabling the synthesis of a wide range of compounds.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl 1,3,5-benzenetricarboxylate: An aromatic analog with similar ester groups but a benzene ring as the core structure.

    Trimethyl 1,2,4-benzenetricarboxylate: Another aromatic analog with ester groups at different positions on the benzene ring.

    Trimethyl 1,2,3-benzenetricarboxylate: Similar to the above but with ester groups at adjacent positions on the benzene ring.

Uniqueness

Trimethyl pentane-1,3,5-tricarboxylate is unique due to its aliphatic core structure, which imparts different physical and chemical properties compared to its aromatic analogs. This difference in structure can lead to variations in reactivity, solubility, and stability, making it suitable for specific applications where aromatic compounds may not be ideal.

Properties

IUPAC Name

trimethyl pentane-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-15-9(12)6-4-8(11(14)17-3)5-7-10(13)16-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWAMGSZOXWVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280083
Record name trimethyl pentane-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5464-63-1
Record name NSC15393
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trimethyl pentane-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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